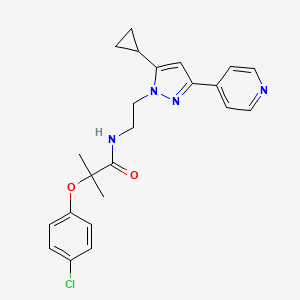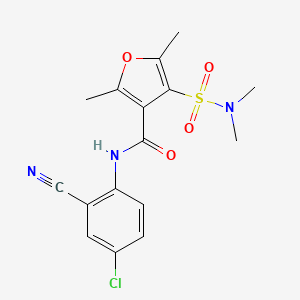
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound It is characterized by the presence of a furan ring substituted with various functional groups, including a chloro-cyanophenyl group, a dimethylsulfamoyl group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-cyanophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chloro-cyanophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the dimethylsulfamoyl group: The dimethylsulfamoyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by the dimethylsulfamoyl group.
Formation of the carboxamide group: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers or nanomaterials.
Biological Research: The compound can be used to study the effects of specific functional groups on biological activity, providing insights into structure-activity relationships.
Industrial Applications: The compound may be used in the synthesis of other chemicals or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved can vary, but may include key signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide: This compound is unique due to its specific combination of functional groups and their arrangement on the furan ring.
N-(4-chloro-2-cyanophenyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylthiophene-3-carboxamide: Similar to the target compound, but with a thiophene ring instead of a furan ring.
N-(4-chloro-2-cyanophenyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylpyrrole-3-carboxamide: Similar to the target compound, but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement on the furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-14(15(10(2)24-9)25(22,23)20(3)4)16(21)19-13-6-5-12(17)7-11(13)8-18/h5-7H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFPOLQREFDQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NC2=C(C=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
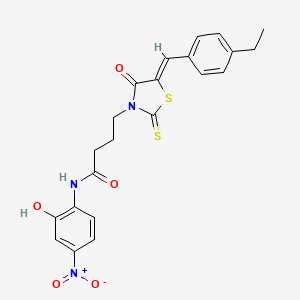
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2431212.png)
![[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/structure/B2431213.png)
![N-(3-hydroxypropyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2431215.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)
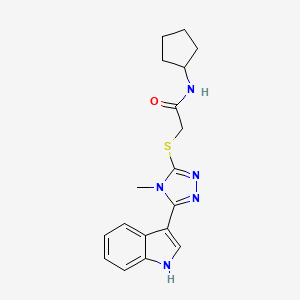
![N-TERT-BUTYL-2-({6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE](/img/structure/B2431218.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2431219.png)
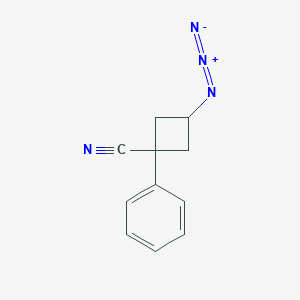
![4-[3-(Difluoromethoxy)phenyl]-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2431222.png)
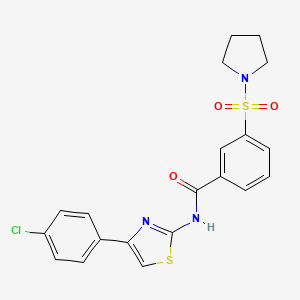
![3-tert-butyl-1-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B2431227.png)
![3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2431228.png)
